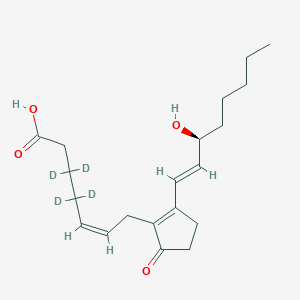

Prostaglandin B2-d4

Description

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXRIUZNKLRHM-GKNRUGNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin B2-d4: A Technical Guide for Researchers

Prostaglandin B2-d4 (PGB2-d4) is a deuterated analog of Prostaglandin B2 (PGB2), a member of the prostaglandin family of lipid compounds. Due to the inclusion of four deuterium atoms, PGB2-d4 serves as an invaluable tool in biomedical research, primarily as an internal standard for the precise quantification of its non-deuterated counterpart, PGB2, in various biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of PGB2-d4, its chemical properties, biological functions, and its application in experimental research, with a focus on providing detailed technical information for researchers, scientists, and drug development professionals.

Core Concepts: Chemical Properties and Synthesis

This compound is structurally identical to PGB2, with the exception of four deuterium atoms located at the 3, 3', 4, and 4' positions of the carboxylic acid side chain. This isotopic labeling minimally alters the chemical behavior of the molecule in biological systems and chromatographic separations, while providing a distinct mass difference for mass spectrometric detection.

| Property | Value |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid |

| Molecular Formula | C20H26D4O4 |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 211105-23-6 |

| Physical Form | Typically supplied as a solution in an organic solvent (e.g., methyl acetate) |

| Purity | ≥99% deuterated forms (d1-d4)[1] |

Biological Function of Prostaglandin B2

The biological activities of PGB2-d4 are considered identical to those of PGB2. PGB2 is a non-enzymatic dehydration product of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2)[1]. It exhibits weak agonist activity on the Thromboxane A2 (TxA2) receptor, also known as the TP receptor[2].

Physiological Effects:

-

Vasoconstriction: PGB2 can induce the contraction of vascular smooth muscle[3]. Studies on canine tibial arteries have shown that PGB2 is a more potent constrictor than Prostaglandin A2[3].

-

Pulmonary Hypertension: At relatively high doses, PGB2 can increase pulmonary blood pressure. In anesthetized rabbits, an intravenous infusion of 5.0 µg/kg of PGB2 was shown to cause a significant increase in right ventricular systolic blood pressure. This effect is mediated through the stimulation of TP receptors.

-

Platelet Aggregation: While PGB2's direct effect on platelet aggregation is not as extensively studied as other prostaglandins, its action on the TP receptor, a key player in platelet activation, suggests a potential role in modulating platelet function.

| Parameter | Value/Observation | Species/Model | Reference |

| Pulmonary Hypertension Induction Dose | 5.0 µg/kg (intravenous) | Anesthetized Rabbit | |

| Relative Potency (Vasoconstriction) | 10.7 times more potent than PGA2 | Canine Tibial Artery |

Signaling Pathway

The physiological effects of Prostaglandin B2 are primarily mediated through its interaction with the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of PGB2 to the TP receptor initiates a cascade of intracellular signaling events.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative analysis of PGB2 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it corrects for sample loss during preparation and for variations in instrument response.

Experimental Workflow for PGB2 Quantification

Detailed Experimental Protocol: Quantification of PGB2 in Plasma

This protocol is a representative method adapted from established procedures for prostaglandin analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add 10 µL of PGB2-d4 internal standard solution (concentration to be optimized based on expected PGB2 levels).

-

Acidify the sample to pH 3-4 with 1 M formic acid.

-

Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% formic acid / 20% Acetonitrile).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PGB2: The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ (m/z 333.2). The product ion (Q3) will be a characteristic fragment ion.

-

PGB2-d4: The precursor ion (Q1) will be [M-H]⁻ (m/z 337.2). The product ion (Q3) will be a corresponding fragment ion with a +4 Da shift.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

-

3. Data Analysis

-

Integrate the peak areas for both the PGB2 and PGB2-d4 MRM transitions.

-

Calculate the peak area ratio of PGB2 to PGB2-d4.

-

Construct a calibration curve by plotting the peak area ratios of known concentrations of PGB2 standards (also spiked with the same amount of PGB2-d4) against their concentrations.

-

Determine the concentration of PGB2 in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a critical tool for researchers studying the roles of PGB2 in various physiological and pathological processes. Its use as an internal standard enables accurate and precise quantification, which is essential for understanding the subtle changes in prostaglandin levels that can have significant biological impacts. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of PGB2-d4 in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin B2-induced pulmonary hypertension is mediated by TxA2/PGH2 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of prostaglandin A2 and prostaglandin B2 on vascular smooth muscle tone, vascular reactivity and electrolyte transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin B2-d4: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Prostaglandin B2-d4 for Researchers, Scientists, and Drug Development Professionals.

This compound (PGB2-d4) is a deuterated form of Prostaglandin B2 (PGB2), a member of the prostaglandin family of lipid compounds.[1][2] Due to its isotopic labeling, PGB2-d4 serves as an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of PGB2 in biological samples using mass spectrometry.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its use in experimental research.

Chemical Structure and Properties

This compound is structurally identical to Prostaglandin B2, with the exception of four deuterium atoms located at the 3, 3', 4, and 4' positions of the carboxylic acid side chain.[1] This isotopic substitution results in a higher molecular weight compared to the natural analog, which allows for its differentiation in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid | |

| CAS Number | 211105-23-6 | |

| Molecular Formula | C₂₀H₂₆D₄O₄ | |

| Formula Weight | 338.5 g/mol | |

| Purity | ≥99% deuterated forms (d1-d4) | |

| Formulation | A solution in methyl acetate | |

| UV max | 278 nm | |

| Storage | -20°C | |

| Stability | ≥ 2 years at -20°C |

Table 2: Solubility of Prostaglandin B2

| Solvent | Approximate Solubility |

| DMF | >75 mg/ml |

| DMSO | >50 mg/ml |

| Ethanol | >100 mg/ml |

| PBS (pH 7.2) | >2 mg/ml |

Data is for the unlabeled Prostaglandin B2 and is indicative for this compound.

Synthesis

The synthesis of prostaglandins is a complex multi-step process. While specific, detailed protocols for the synthesis of this compound are proprietary to commercial manufacturers, the general approach involves the synthesis of the prostaglandin backbone followed by the introduction of deuterium atoms.

The synthesis of the core prostaglandin structure can be achieved through various strategies, often starting from commercially available precursors. These methods have been refined over the years to be more concise and stereocontrolled.

The introduction of deuterium atoms can be accomplished through methods such as catalytic deuterium exchange or by using deuterated building blocks during the synthesis. For PGB2-d4, the deuteration at the 3 and 4 positions of the carboxylic acid side chain would likely involve the use of a deuterated starting material or a specific deuteration reaction targeting these positions.

Experimental Applications: Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of Prostaglandin B2. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby improving the accuracy and precision of the measurement.

Experimental Workflow for Quantification of PGB2 using PGB2-d4

The following diagram illustrates a general workflow for the quantification of PGB2 in a biological sample using PGB2-d4 as an internal standard.

Caption: General workflow for PGB2 quantification.

Detailed Methodologies

Sample Preparation: A common procedure for extracting prostaglandins from biological fluids involves liquid-liquid extraction.

-

To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add a known amount of this compound (e.g., 20 µL of a 100 ng/mL solution) as the internal standard.

-

Acidify the sample to approximately pH 3 with a suitable acid (e.g., 1 M citric acid) to protonate the carboxylic acid group of the prostaglandins.

-

Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of the prostaglandins.

-

Extract the prostaglandins using an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v). Vortex the mixture thoroughly.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS system, for example, a mixture of methanol and ammonium acetate buffer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is often used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both PGB2 and PGB2-d4 are monitored for high selectivity and sensitivity.

Table 3: Example MRM Transitions for Prostaglandin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PGE2 | 351.2 | 271.2 |

| PGD2 | 351.2 | 271.2 |

| PGE2-d4 | 355.2 | 275.2 |

| PGD2-d4 | 355.2 | 275.2 |

Note: Specific MRM transitions for PGB2 and PGB2-d4 would need to be optimized on the specific mass spectrometer being used. The values for PGE2/D2 and their deuterated analogs are provided as examples of typical transitions for prostaglandins.

Biological Activity of Prostaglandin B2

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, PGB2, exhibits biological activity. PGB2 is a catabolic metabolite of Prostaglandin E2 (PGE2).

Studies have shown that PGB2 can act as a co-stimulatory signal for T-cell activation. It synergizes with signals from the T-cell receptor (TCR) to induce the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor α-chain in Jurkat cells, a human T-lymphocyte cell line. This leads to enhanced proliferation of peripheral blood lymphocytes.

Prostaglandin B2 Signaling Pathway in T-Cell Activation

The signaling mechanism of PGB2 in T-cell activation involves the activation of tyrosine kinases and the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus.

Caption: PGB2 signaling in T-cell activation.

This pathway highlights that PGB2, in conjunction with TCR engagement, activates intracellular signaling cascades that lead to the expression of genes crucial for T-cell activation and proliferation.

Conclusion

This compound is a critical tool for researchers in the field of lipidomics and drug development. Its primary utility as an internal standard in mass spectrometry allows for the accurate and precise quantification of its endogenous counterpart, Prostaglandin B2. Understanding its chemical properties, proper handling, and the biological relevance of PGB2 is essential for its effective application in experimental settings. This guide provides a foundational understanding for professionals working with this important deuterated lipid.

References

Synthesis and Isotopic Labeling of Prostaglandin B2-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Prostaglandin B2-d4 (PGB2-d4). This deuterated analog of Prostaglandin B2 (PGB2) is a critical internal standard for the accurate quantification of PGB2 in various biological matrices using mass spectrometry-based methods. This document outlines the biosynthetic pathway of prostaglandins, detailed experimental protocols for the chemical synthesis and deuteration of PGB2, and relevant quantitative and analytical data.

Introduction to Prostaglandin B2 and its Deuterated Analog

Prostaglandin B2 is a member of the prostaglandin family, which are eicosanoids derived from the enzymatic metabolism of fatty acids. PGB2 is specifically known to be a non-enzymatic dehydration product formed from Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) under the treatment of a strong base.[1][2] While its biological activity is considered weak compared to other prostaglandins, accurate measurement of PGB2 levels can be important in various research contexts.

This compound is a stable isotope-labeled version of PGB2, containing four deuterium atoms at the 3 and 4 positions of the carboxylic acid side chain.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Biosynthesis of Prostaglandins

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane phospholipids by the action of phospholipase A2. The cyclooxygenase (COX) enzymes (COX-1 and COX-2) then convert arachidonic acid into the intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various synthases into different prostaglandins, including PGE2.

Figure 1: Simplified biosynthetic pathway of Prostaglandin E2 and its chemical conversion to Prostaglandin B2.

Synthesis of Prostaglandin B2 (PGB2)

The synthesis of PGB2 is achieved through the base-catalyzed dehydration of PGE2. This reaction involves the elimination of water and the formation of a more stable, conjugated system.

Experimental Protocol: Synthesis of PGB2 from PGE2

This is a proposed protocol based on established chemical principles for the dehydration of β-hydroxy ketones.

Materials:

-

Prostaglandin E2 (PGE2)

-

Methanolic potassium hydroxide (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve PGE2 (100 mg) in methanol (10 mL).

-

To the stirred solution, add 1 M methanolic potassium hydroxide (5 mL) dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, neutralize the mixture with 1 M HCl (aq) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude PGB2.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing PGB2 and evaporate the solvent to yield pure PGB2.

Expected Yield: 75-85%

Isotopic Labeling of Prostaglandin B2 to PGB2-d4

The synthesis of PGB2-d4 involves the deuteration of PGB2 at the C-3 and C-4 positions, which are alpha to the carboxylic acid group and part of an α,β-unsaturated system. This is achieved through a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like deuterium oxide (D2O).

Figure 2: Experimental workflow for the isotopic labeling of PGB2 to PGB2-d4.

Experimental Protocol: Synthesis of PGB2-d4 from PGB2

This is a proposed protocol based on established chemical principles for deuterium exchange on α,β-unsaturated carbonyl compounds.

Materials:

-

Prostaglandin B2 (PGB2)

-

Deuterium oxide (D2O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D2O (40 wt. %)

-

Methanol-d4 (MeOD)

-

Ethyl acetate

-

Saturated NaCl in D2O

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve PGB2 (50 mg) in a mixture of MeOD (5 mL) and D2O (1 mL).

-

Add NaOD in D2O (0.2 mL) to the solution.

-

Heat the mixture to 50°C and stir for 24-48 hours in a sealed vial.

-

Monitor the extent of deuteration by LC-MS, looking for the incorporation of four deuterium atoms (M+4).

-

After the desired level of deuteration is achieved, cool the reaction to room temperature.

-

Neutralize the solution with a dilute solution of DCl in D2O.

-

Remove the MeOD under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated NaCl in D2O (10 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude PGB2-d4 by silica gel column chromatography.

-

Combine the pure fractions and evaporate the solvent to yield PGB2-d4.

Expected Isotopic Enrichment: ≥99% deuterated forms (d1-d4).[1]

Quantitative and Analytical Data

The successful synthesis and labeling of PGB2-d4 should be confirmed by various analytical techniques.

Summary of Product Specifications

| Property | Prostaglandin B2 (PGB2) | This compound (PGB2-d4) |

| Chemical Formula | C20H30O4 | C20H26D4O4 |

| Molecular Weight | 334.5 g/mol | 338.5 g/mol |

| CAS Number | 13367-85-6 | 211105-23-6 |

| Purity (unlabeled) | ≥98% | N/A |

| Isotopic Enrichment | N/A | ≥99% deuterated forms (d1-d4) |

| Appearance | A solution in methyl acetate | A solution in methyl acetate |

| UV Maximum | 278 nm | 278 nm |

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of PGB2-d4.

Expected Mass Spectrometry Data:

-

PGB2: [M-H]- = 333.2

-

PGB2-d4: [M-H]- = 337.2

The mass spectrum of PGB2-d4 should show a clear isotopic cluster with the most abundant ion at m/z corresponding to the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the position of the deuterium labels. In the 1H-NMR spectrum of PGB2-d4, the signals corresponding to the protons at the C-3 and C-4 positions would be significantly diminished or absent compared to the spectrum of unlabeled PGB2. 2H-NMR would show signals at the chemical shifts corresponding to the deuterated positions.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of this compound. The detailed protocols, though based on established chemical principles, offer a strong starting point for the laboratory preparation of this important analytical standard. The provided data and diagrams are intended to support researchers, scientists, and drug development professionals in their efforts to accurately quantify Prostaglandin B2 in biological systems.

References

The Pivotal Role of Prostaglandin B2-d4 in Advancing Lipidomics and Eicosanoid Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics and eicosanoid research, the pursuit of accurate and reproducible quantification of bioactive lipid mediators is paramount. Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids, play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Their often transient nature and low endogenous concentrations present significant analytical challenges. This technical guide delves into the core of precise eicosanoid analysis, focusing on the indispensable role of Prostaglandin B2-d4 (PGB2-d4) as an internal standard in mass spectrometry-based lipidomics and eicosanoid profiling. Through detailed methodologies, quantitative data, and visual workflows, this guide aims to equip researchers with the foundational knowledge to enhance the robustness and reliability of their analytical endeavors.

The Foundation of Accurate Quantification: The Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. The fundamental principle underpinning its use is that it experiences the same analytical variations as the analyte of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.

This compound: An Ideal Internal Standard for Eicosanoid Analysis

This compound is the deuterium-labeled form of Prostaglandin B2 (PGB2). The incorporation of four deuterium atoms results in a molecule that is chemically and structurally very similar to endogenous prostaglandins and other eicosanoids but with a distinct mass-to-charge ratio (m/z). This key difference allows it to be distinguished from the target analytes by a mass spectrometer.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | C₂₀H₂₆D₄O₄ |

| Molecular Weight | 338.5 g/mol [1] |

| Deuterated Purity | ≥98% |

| Synonyms | PGB2-d4 |

| Primary Application | Internal standard for GC- or LC-mass spectrometry[1] |

Quantitative Analysis by LC-MS/MS: A Methodological Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of eicosanoids. The use of a deuterated internal standard like PGB2-d4 is integral to achieving accurate results.

Mass Spectrometry Parameters for Eicosanoid Profiling

Multiple Reaction Monitoring (MRM) is the most common acquisition mode for targeted quantification of eicosanoids. This involves selecting a specific precursor ion (Q1) for the analyte and a characteristic product ion (Q3) that is formed upon fragmentation. The table below provides representative MRM transitions for PGB2-d4 and a selection of common eicosanoids.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| This compound (IS) | 337.0 | 179.0 |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |

| Prostaglandin D2 (PGD2) | 351.2 | 271.2 |

| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 |

| Thromboxane B2 (TXB2) | 369.2 | 195.1 |

| 6-keto Prostaglandin F1α | 369.2 | 163.1 |

| Leukotriene B4 (LTB4) | 335.2 | 195.1 |

| 5-Hydroxyeicosatetraenoic acid (5-HETE) | 319.2 | 115.1 |

| 12-Hydroxyeicosatetraenoic acid (12-HETE) | 319.2 | 179.1 |

| 15-Hydroxyeicosatetraenoic acid (15-HETE) | 319.2 | 219.1 |

| Arachidonic Acid (AA) | 303.2 | 259.2 |

Note: Optimal declustering potential (DP) and collision energy (CE) should be determined empirically for each instrument.

Experimental Protocols

Preparation of Internal Standard Stock Solution

-

Acquire Standard: Obtain high-purity this compound from a reputable supplier.

-

Gravimetric Preparation: Accurately weigh a precise amount of the PGB2-d4 standard using an analytical balance.

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or methanol, to create a concentrated stock solution (e.g., 1 mg/mL).

-

Storage: Store the stock solution in an amber vial at -80°C to ensure stability.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to extract and concentrate eicosanoids from biological matrices while removing interfering substances.

-

Sample Spiking: To a known volume of the biological sample (e.g., plasma, cell culture supernatant), add a precise volume of the PGB2-d4 working solution to achieve a final concentration within the linear range of the assay (e.g., 1-10 ng/mL).

-

Acidification: Acidify the sample to pH 3-4 with a dilute acid (e.g., 0.1 M HCl) to protonate the carboxylic acid group of the eicosanoids, which enhances their retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (e.g., 3 mL) and then equilibrating with water (e.g., 3 mL).

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elution: Elute the eicosanoids and the internal standard from the cartridge with a suitable organic solvent, such as methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used to separate the eicosanoids.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, typically operating in negative ion mode.

-

Data Acquisition: Acquire data in MRM mode using the predetermined transitions for the target eicosanoids and PGB2-d4.

Data Presentation and Validation

The use of an internal standard like PGB2-d4 is crucial for generating high-quality, reproducible quantitative data. The performance of the analytical method should be thoroughly validated.

Table of Method Validation Parameters (Representative Data)

| Parameter | Typical Acceptance Criteria | Representative Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 - 1.0 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |

| Precision (% CV) | < 15% | < 10% |

| Matrix Effect | 85 - 115% | Within acceptable range |

Note: This table presents typical performance characteristics for LC-MS/MS-based eicosanoid assays using deuterated internal standards. Specific values will vary depending on the analyte, matrix, and instrumentation.

Visualization of Workflows and Pathways

Eicosanoid Biosynthesis Pathway

Caption: Simplified overview of the major eicosanoid biosynthesis pathways.

Experimental Workflow for Eicosanoid Profiling

Caption: A typical experimental workflow for quantitative eicosanoid analysis.

Conclusion

The accurate quantification of eicosanoids is fundamental to advancing our understanding of their roles in health and disease, and for the development of novel therapeutics. This compound serves as a robust and reliable internal standard, enabling researchers to overcome the inherent challenges of eicosanoid analysis. By implementing the detailed methodologies and understanding the principles outlined in this guide, scientists can significantly enhance the quality and reproducibility of their lipidomics and eicosanoid profiling data, paving the way for new discoveries and innovations in the field.

References

Prostaglandin B2-d4: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin B2 (PGB2) is a member of the prostaglandin family, a group of lipid compounds derived from fatty acids that exert diverse hormone-like effects in animals. PGB2 is a metabolic product of Prostaglandin E2 (PGE2) and Prostaglandin A2 (PGA2). While not as extensively studied as other prostaglandins, PGB2 exhibits distinct biological activities, primarily related to vasoconstriction and immune modulation. Its deuterated isotopologue, Prostaglandin B2-d4 (PGB2-d4), serves as a crucial tool in analytical biochemistry, particularly in mass spectrometry-based quantification of PGB2, where it is used as an internal standard. This guide provides a comprehensive overview of the known mechanism of action of PGB2, with the understanding that PGB2-d4 is expected to have an identical biological mechanism, its deuteration primarily serving as a mass shift for analytical purposes.

Core Mechanism of Action

The biological effects of Prostaglandin B2 are primarily mediated through its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades. The available evidence points to two main areas of PGB2 activity: regulation of vascular tone and modulation of T-cell activation.

Vasoconstriction and Vascular Smooth Muscle Effects

PGB2 is a potent vasoconstrictor, demonstrating greater potency than its precursor, PGA2.[1] This effect is mediated by its action on vascular smooth muscle cells. The underlying mechanism involves the modulation of ion transport and intracellular calcium levels.

Signaling Pathway for PGB2-Induced Vasoconstriction:

Studies have shown that PGB2 enhances the exchange of 45Ca in vascular smooth muscle, and the time course of this increased calcium efflux mirrors the increase in contractile force.[1] This suggests that PGB2 may increase the tone of vascular smooth muscle by inhibiting the processes involved in the sequestration of calcium ions, effectively prolonging the contractile state.[1] While direct binding data is limited, PGB2 is known to be a weak agonist of the thromboxane (TP) receptor, which is a Gq-protein coupled receptor that activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

T-Cell Activation

PGB2 acts as a co-stimulatory signal in T-cell activation, synergizing with signals from the T-cell receptor (TCR) to enhance T-cell proliferation and cytokine production.[2] This is in contrast to PGE2, which often has immunosuppressive effects.

Signaling Pathway for PGB2-Mediated T-Cell Co-stimulation:

PGB2 has been shown to activate tyrosine kinases, leading to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[2] This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of genes involved in T-cell activation, such as Interleukin-2 (IL-2) and the IL-2 receptor α-chain. Additionally, PGB2 increases the expression of c-fos mRNA, another key regulator of cell proliferation and differentiation.

Quantitative Data

Quantitative data on the binding affinities and potency of Prostaglandin B2 are not extensively available in the public domain. The following table summarizes the qualitative and comparative data that has been reported.

| Parameter | Biological System | Effect | Value | Reference |

| Potency | Canine Tibial Arteries | Vasoconstriction | 10.7 times more potent than PGA2 | |

| Receptor Interaction | Thromboxane (TP) Receptor | Agonism | Weak agonist |

Role of this compound

This compound contains four deuterium atoms, which increases its molecular weight. This mass difference is the key to its utility as an internal standard in quantitative mass spectrometry (MS) analysis.

Workflow for Quantification of PGB2 using PGB2-d4:

In this method, a known amount of PGB2-d4 is added to a biological sample. Both the endogenous PGB2 and the added PGB2-d4 are then extracted, purified, and analyzed by LC-MS/MS. Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. By comparing the peak area of the endogenous PGB2 to that of the known amount of the PGB2-d4 internal standard, an accurate quantification of the PGB2 in the original sample can be achieved. It is generally assumed that the deuterium labeling does not significantly alter the biological activity of the molecule for its purpose as a tracer.

Experimental Protocols

Detailed, step-by-step protocols for studying the mechanism of action of PGB2 are not widely published. However, the following are general methodologies that can be adapted for this purpose.

In Vitro T-Cell Proliferation Assay

This assay measures the effect of PGB2 on the proliferation of T-lymphocytes.

Workflow:

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation with PGB2.

Workflow:

In Vitro Vasoconstriction Assay

This assay measures the contractile effect of PGB2 on isolated blood vessels.

Workflow:

Conclusion

Prostaglandin B2 is a biologically active lipid mediator that exhibits vasoconstrictive and immunomodulatory properties. Its mechanism of action, though not fully elucidated with extensive quantitative data, involves the modulation of intracellular calcium in vascular smooth muscle and the activation of tyrosine kinase and NF-κB signaling pathways in T-cells. This compound is an indispensable tool for the accurate quantification of PGB2 in biological matrices, and its use is predicated on the assumption of identical biological activity to its non-deuterated counterpart. Further research is warranted to fully characterize the receptor interactions, specific signaling cascades, and the full spectrum of biological effects of PGB2 to better understand its physiological and pathological roles.

References

The Sentinel of Stress: A Technical Guide to Prostaglandin B2-d4 in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential utility of Prostaglandin B2-d4 (PGB2-d4) in the intricate landscape of oxidative stress research. While direct studies on PGB2-d4 are limited, this document extrapolates from the well-established roles of related prostaglandins to frame the application of this deuterated standard in advancing our understanding of cellular stress pathways.

Introduction: Oxidative Stress and the Prostaglandin Nexus

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical player in a multitude of physiological and pathological processes.[1][2] ROS can modulate key signaling pathways, trigger inflammation, impair mitochondrial function, and disrupt metabolic homeostasis, contributing to the progression of numerous diseases.[1] Prostaglandins, a class of lipid compounds derived from arachidonic acid, are deeply implicated in the inflammatory response and have complex, often context-dependent, roles in modulating oxidative stress.[3][4]

While research has extensively focused on prostaglandins like PGE2 and PGD2, the specific functions of Prostaglandin B2 (PGB2) and its deuterated variant, PGB2-d4, remain less explored. PGB2-d4 is a commercially available synthetic analog of PGB2, containing four deuterium atoms. The primary and most critical application of deuterated standards like PGB2-d4 in biomedical research is as internal standards for quantitative analysis using mass spectrometry. This allows for precise and accurate measurement of their non-deuterated counterparts in biological samples.

This compound as a Tool for Quantitative Analysis

The study of prostaglandins in oxidative stress is often hampered by their low endogenous concentrations and transient nature. Accurate quantification is paramount. This is where this compound becomes an invaluable tool.

Experimental Workflow: Quantification of PGB2 using LC-MS/MS with a Deuterated Internal Standard

The following workflow outlines the use of PGB2-d4 for the accurate quantification of endogenous PGB2 in biological samples, a critical step in elucidating its role in oxidative stress.

Detailed Experimental Protocol

Objective: To accurately quantify endogenous PGB2 levels in a cell culture model of oxidative stress.

Materials:

-

This compound (as internal standard)

-

Cell culture medium and reagents

-

Oxidative stress inducer (e.g., H₂O₂, paraquat)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Induce oxidative stress by treating with an appropriate agent (e.g., H₂O₂). Include control groups (untreated cells).

-

Sample Collection: Harvest cells and media separately.

-

Internal Standard Spiking: Add a known concentration of this compound to each sample. This is a critical step for accurate quantification, as it accounts for sample loss during extraction and ionization variability in the mass spectrometer.

-

Lipid Extraction: Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE). This step isolates the prostaglandins from other cellular components.

-

Sample Preparation for LC-MS/MS: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the prostaglandins using liquid chromatography and detect and quantify them using tandem mass spectrometry. Monitor for the specific mass transitions of both endogenous PGB2 and the deuterated internal standard, PGB2-d4.

-

Data Analysis: Create a standard curve using known concentrations of PGB2. Determine the concentration of endogenous PGB2 in the samples by comparing the peak area ratio of PGB2 to PGB2-d4 against the standard curve.

Key Oxidative Stress Signaling Pathways Modulated by Prostaglandins

While direct evidence for PGB2 is scarce, other prostaglandins are known to interact with several key oxidative stress signaling pathways. Studying PGB2's role in these pathways is a promising area of future research, enabled by the quantitative methods described above.

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE signaling pathway is a master regulator of cellular redox homeostasis. Under conditions of oxidative stress, Nrf2 is released from Keap1-mediated inhibition, translocates to the nucleus, and activates the transcription of antioxidant genes.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammation. ROS can activate this pathway, leading to the expression of pro-inflammatory genes. Some prostaglandins have been shown to modulate NF-κB activity, suggesting a potential role for PGB2 in this process.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Oxygen Species Mediated Prostaglandin E2 Contributes to Acute Response of Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Arachidonic Acid Metabolism with PGB2-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to investigate the arachidonic acid (AA) metabolic cascade, with a specific focus on the application of prostaglandin B2-d4 (PGB2-d4) as an internal standard in quantitative analyses. The accurate measurement of arachidonic acid metabolites is crucial for understanding their roles in various physiological and pathological processes, and for the development of novel therapeutics targeting this pathway.

The Arachidonic Acid Metabolic Pathway

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor to a diverse range of biologically active lipid mediators, collectively known as eicosanoids.[1] These molecules are involved in numerous cellular processes, including inflammation, immunity, and thrombosis.[2] The metabolism of arachidonic acid is primarily orchestrated by three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1]

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). These mediators are pivotal in inflammation, pain, and platelet aggregation.[2][3]

-

Lipoxygenase (LOX) Pathway: The LOX pathway generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), which are potent mediators of allergic and inflammatory responses.

-

Cytochrome P450 (CYP450) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and additional HETEs, which are involved in the regulation of vascular tone and renal function.

The complexity and crosstalk between these pathways necessitate precise and reliable analytical methods to elucidate the roles of individual eicosanoids in health and disease. Such understanding is fundamental for the development of targeted therapies, such as inhibitors of specific enzymes in the AA cascade.

References

PGB2: A Non-Enzymatic Dehydration Product of PGE2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a key lipid mediator derived from arachidonic acid, plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. The stability of PGE2 is a critical factor in its biological activity, as it can undergo non-enzymatic dehydration to form other prostaglandins, including Prostaglandin B2 (PGB2). This technical guide provides an in-depth overview of PGB2 as a non-enzymatic dehydration product of PGE2, focusing on its formation, stability, analytical quantification, and distinct biological activities. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

Prostaglandin E2 (PGE2) is a potent signaling molecule with a short biological half-life. Its chemical instability, particularly in aqueous solutions, leads to the formation of degradation products, including Prostaglandin A2 (PGA2) and subsequently Prostaglandin B2 (PGB2).[1] This non-enzymatic dehydration process is significantly influenced by environmental factors such as pH and temperature. While often considered a catabolic metabolite, PGB2 exhibits its own distinct biological activities, differentiating it from its precursor, PGE2. Understanding the dynamics of PGE2 dehydration and the biological profile of PGB2 is crucial for researchers studying PGE2-mediated signaling and for professionals in drug development focusing on prostaglandin pathways.

Non-Enzymatic Dehydration of PGE2 to PGB2

The conversion of PGE2 to PGB2 is a sequential dehydration reaction. Initially, PGE2 undergoes dehydration to form the intermediate, PGA2. Subsequently, PGA2 isomerizes to form the more stable PGB2. This process is non-enzymatic and is primarily driven by pH and temperature.

Chemical Transformation Pathway

The chemical transformation from PGE2 to PGB2 involves the elimination of a water molecule from the cyclopentane ring of PGE2, leading to the formation of a double bond and yielding PGA2. PGA2 then undergoes a base-catalyzed isomerization to form the conjugated dienone structure of PGB2.

Figure 1: Non-enzymatic conversion of PGE2 to PGB2.

Quantitative Data on PGE2 Stability

The stability of PGE2 is highly dependent on the pH of the aqueous solution. The following table summarizes the time required for a 10% loss of PGE2 at 25°C at various pH levels, which indirectly reflects the rate of its conversion to degradation products like PGB2.

| pH | Hours for 10% Loss of PGE2 |

| 3-4 | 133 |

| 6 | 53 |

| 8 | 42 |

| 9 | 4.2 |

| 10 | 0.42 (25 minutes) |

| Table 1: pH-dependent stability of PGE2 in aqueous solution at 25°C. |

Experimental Protocols

Induction of Non-Enzymatic Conversion of PGE2 to PGB2

This protocol describes a method to induce the non-enzymatic conversion of PGE2 to PGB2 for subsequent analysis.

Materials:

-

Prostaglandin E2 (PGE2) standard

-

Phosphate buffer solutions (pH ranging from 4 to 10)

-

Ethanol

-

Nitrogen gas

-

Heating block or water bath

Procedure:

-

Prepare a stock solution of PGE2 in ethanol (e.g., 1 mg/mL).

-

Dilute the PGE2 stock solution in phosphate buffers of varying pH to achieve the desired final concentration (e.g., 10 µg/mL).

-

Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) for different time intervals.

-

At each time point, withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by freezing the sample at -80°C or by immediate extraction.

-

Prior to analysis, samples can be evaporated to dryness under a gentle stream of nitrogen.

Figure 2: Workflow for studying PGE2 dehydration.

Quantification of PGE2, PGA2, and PGB2 by HPLC

This protocol provides a general framework for the separation and quantification of PGE2 and its dehydration products using High-Performance Liquid Chromatography (HPLC).[1]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., LiChrosorb RP18)[1]

Mobile Phase (Isocratic):

-

A mixture of methanol, water, and an ion-pairing agent. A common composition is methanol-water-octan-1-sulfonic acid sodium salt (55:45 v/v with 65 mg of the salt).[1]

Procedure:

-

Sample Preparation: Reconstitute the dried extracts from the dehydration experiment in the mobile phase.

-

Injection: Inject a defined volume of the sample onto the HPLC column.

-

Chromatography: Elute the prostaglandins isocratically at a constant flow rate.

-

Detection: Monitor the eluent at a wavelength of 278 nm, which is the absorption maximum for PGB2. PGE2 and PGA2 have different absorption maxima and may require detection at lower wavelengths (e.g., ~210-220 nm) for optimal sensitivity.

-

Quantification: Create a standard curve for PGE2, PGA2, and PGB2 using known concentrations of standards. Calculate the concentration of each prostaglandin in the samples by comparing their peak areas to the standard curve.

Biological Activities of PGB2

While PGE2 has well-characterized roles in inflammation, immunity, and cell proliferation mediated through its four E-prostanoid (EP) receptors, PGB2 exhibits a distinct set of biological activities.

Comparative Biological Effects of PGE2 and PGB2

| Biological Effect | Prostaglandin E2 (PGE2) | Prostaglandin B2 (PGB2) |

| Inflammation | Can be both pro-inflammatory (e.g., vasodilation, edema) and anti-inflammatory depending on the context and receptor subtype.[2] | Generally considered to have weaker inflammatory effects compared to PGE2. |

| Cell Proliferation | Promotes proliferation in various cell types, including some cancer cells, primarily through EP2 and EP4 receptors. | Limited data available, but does not appear to be a potent mitogen. |

| Smooth Muscle Tone | Can cause both contraction and relaxation of smooth muscle depending on the tissue and EP receptor expression. | Potent constrictor of vascular smooth muscle. |

| T-Cell Activation | Modulates T-cell responses, often with immunosuppressive effects. | Acts as a co-stimulatory signal for T-cell activation. |

| Receptor Activation | Activates EP1, EP2, EP3, and EP4 receptors. | Acts as an agonist for the Thromboxane A2 (TP) receptor. |

Table 2: Comparative biological effects of PGE2 and PGB2.

PGB2 Signaling Pathway

PGB2 exerts its biological effects primarily through the activation of the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor by PGB2 initiates a signaling cascade that can lead to the activation of tyrosine kinases and the transcription factor NF-κB.

References

Methodological & Application

Application Notes: Prostaglandin B2-d4 as an Internal Standard in LC-MS/MS Analysis

Application Note: Accurate Quantification of Prostaglandin B2 (PGB2) using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin B2 (PGB2) is an eicosanoid and a member of the prostaglandin family, which are lipid compounds derived from arachidonic acid.[1][2] While historically considered a less active metabolite of Prostaglandin E2 (PGE2), recent studies have indicated that PGB2 possesses distinct biological activities, including a co-stimulatory role in T cell activation.[3] Accurate quantification of PGB2 in biological matrices is crucial for understanding its physiological and pathological roles.

Challenges in prostaglandin analysis arise from their low endogenous concentrations and structural similarities to other prostaglandins, such as the isomeric Prostaglandin A2 (PGA2).[4] Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for prostaglandin analysis due to its high selectivity and sensitivity, eliminating the need for laborious derivatization steps often required for gas chromatography-mass spectrometry (GC-MS).[5]

The use of a stable isotope-labeled internal standard, such as deuterated PGB2 (PGB2-d4), is essential for achieving the highest accuracy and precision. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, effectively correcting for variations in sample extraction, recovery, and matrix effects during analysis. This application note provides a detailed protocol for the accurate quantification of PGB2 in biological fluids using PGB2-d4 as an internal standard.

Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to Prostaglandin H2 (PGH2), which serves as a precursor for various prostaglandins, including PGE2. PGB2 is formed as a degradation product of PGE2.

Experimental Workflow for PGB2 Quantification

The accurate quantification of PGB2 involves several key steps, beginning with sample collection and spiking with the deuterated internal standard. This is followed by extraction of the prostaglandins, chromatographic separation, and detection by tandem mass spectrometry.

Principle of Quantification with a Deuterated Standard

A known concentration of the deuterated internal standard (PGB2-d4) is added to each sample at the beginning of the workflow. PGB2-d4 is chemically identical to PGB2 but has a higher mass due to the deuterium atoms. During LC-MS/MS analysis, the instrument monitors the specific mass transitions for both the analyte (PGB2) and the internal standard (PGB2-d4). The ratio of the analyte's signal intensity to the internal standard's signal intensity is used for quantification. This ratio corrects for any sample loss during preparation and for variations in ionization in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

PGB2 standard (Cayman Chemical or equivalent)

-

PGB2-d4 internal standard (Cayman Chemical, CAS 211105-23-6 or equivalent)

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate

-

Hexane

-

Formic acid

-

Citric acid

-

Butylated hydroxytoluene (BHT)

-

Biological matrix (e.g., cell culture supernatant, plasma)

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for other prostaglandins.

-

To a 500 µL aliquot of the biological sample, add 20 µL of PGB2-d4 internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent oxidation.

-

Add 2 mL of hexane/ethyl acetate (1:1, v/v) as the extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4°C to separate the phases.

-

Carefully transfer the upper organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

LC-MS/MS Analysis

Instrumentation and conditions should be optimized for the specific equipment used. The following are typical starting parameters.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: Linear gradient to 90% B

-

10-12 min: Hold at 90% B

-

12.1-15 min: Return to 20% B for equilibration

-

-

Injection Volume: 10-25 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PGB2: Precursor ion [M-H]⁻ at m/z 333.2, product ion to be determined by infusion and optimization (a common fragmentation for prostaglandins is the loss of water and CO2).

-

PGB2-d4: Precursor ion [M-H]⁻ at m/z 337.2, product ion corresponding to the fragmentation of PGB2.

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both MRM transitions.

-

Data and Performance Characteristics

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for prostaglandins, adapted from published data for PGE2 and PGD2. Similar performance would be expected for a validated PGB2 assay.

Table 1: Calibration Curve and Limits of Detection

| Parameter | Expected Value |

| Calibration Range | 0.1 - 500 ng/mL |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~20 pg/mL |

| Limit of Quantification (LOQ) | ~100 pg/mL |

Table 2: Accuracy and Precision

| Quality Control Sample (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC (~1 ng/mL) | < 5% | 97 - 101% | < 3% | 99 - 101% |

| Medium QC (~50 ng/mL) | < 5% | 98 - 100% | < 2% | 99 - 100% |

| High QC (~400 ng/mL) | < 1% | ~100% | < 2% | ~100% |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Average Recovery (%) |

| PGB2 | Low, Medium, High | > 80% (Expected) |

Conclusion

The described LC-MS/MS method, utilizing a deuterated internal standard (PGB2-d4), provides a robust, sensitive, and accurate platform for the quantification of Prostaglandin B2 in various biological matrices. The use of an internal standard is critical for correcting matrix effects and procedural losses, ensuring high-quality data for research, clinical, and drug development applications. This protocol offers a solid foundation for researchers to develop and validate a method for PGB2 analysis on their specific instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin B(2) delivers a co-stimulatory signal leading to T cell activation. – IPMC [ipmc.cnrs.fr]

- 4. Separation of prostaglandin A2 and prostaglandin B2 by ion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Prostaglandins in Biological Matrices using Gas Chromatography-Mass Spectrometry with PGB2-d4 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and reproduction. Accurate quantification of prostaglandins in biological samples is essential for understanding their physiological and pathological roles and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of prostaglandins. However, due to their low volatility and thermal instability, prostaglandins require derivatization prior to GC-MS analysis. This protocol details a robust method for the extraction, derivatization, and quantification of prostaglandins from biological matrices using PGB2-d4 as an internal standard. The use of a deuterated internal standard is critical for correcting for sample loss during extraction and derivatization, thereby ensuring accurate and precise quantification.[1][2]

Experimental Protocols

This protocol is a comprehensive guide for the analysis of prostaglandins by GC-MS, incorporating solid-phase extraction for sample purification and a two-step derivatization process to enhance volatility and thermal stability.

Materials and Reagents

-

Prostaglandin standards (e.g., PGE2, PGF2α, etc.)

-

Prostaglandin B2-d4 (PGB2-d4) internal standard

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Hydrochloric acid (HCl)

-

Formic acid

-

O-methylhydroxylamine hydrochloride

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Nitrogen gas, high purity

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation and Extraction

Proper sample handling and extraction are critical to prevent the artificial formation of prostaglandins and to ensure high recovery rates.

-

Sample Collection and Internal Standard Spiking: To each 1 mL of biological sample (e.g., plasma, cell culture supernatant, tissue homogenate), add an appropriate amount of PGB2-d4 internal standard solution. The amount of internal standard should be optimized based on the expected concentration of the endogenous prostaglandins.

-

Acidification: Acidify the sample to pH 3-4 with 2M HCl or formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 SPE cartridge.[3][4]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.[3]

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Wash the cartridge with 5 mL of hexane to remove non-polar impurities.

-

Elute the prostaglandins with 5 mL of ethyl acetate.

-

-

Drying: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Derivatization

A two-step derivatization process is employed to convert the prostaglandins into their volatile and thermally stable methyl ester, methyloxime, and trimethylsilyl ether derivatives.

-

Methoximation:

-

To the dried extract, add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes. This step converts the ketone groups to methyloximes.

-

-

Silylation:

-

After cooling, add 100 µL of BSTFA with 1% TMCS to the reaction mixture.

-

Incubate at 60°C for 45 minutes. This step converts the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

-

Final Preparation: Evaporate the derivatization reagents under a stream of nitrogen. Reconstitute the sample in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

The derivatized prostaglandins are separated and detected using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp: 10°C/minute to 300°C.

-

Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each prostaglandin derivative and the PGB2-d4 internal standard.

-

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate easy comparison of prostaglandin levels across different samples or experimental conditions.

| Prostaglandin | Sample Group A (ng/mL) | Sample Group B (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| PGE2 | 2.5 ± 0.4 | 8.1 ± 1.2 | 0.1 | 0.3 |

| PGF2α | 1.8 ± 0.3 | 5.9 ± 0.9 | 0.1 | 0.3 |

| TXB2 | 3.1 ± 0.5 | 10.2 ± 1.5 | 0.2 | 0.5 |

| 6-keto-PGF1α | 1.2 ± 0.2 | 4.5 ± 0.7 | 0.1 | 0.4 |

Table 1: Representative quantitative data for prostaglandin analysis. Values are presented as mean ± standard deviation.

Mandatory Visualizations

Prostaglandin Biosynthesis Pathway

Caption: Prostaglandin biosynthesis from membrane phospholipids.

Experimental Workflow

Caption: Workflow for GC-MS analysis of prostaglandins.

References

- 1. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. arborassays.com [arborassays.com]

- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of PGB2-d4 for Eicosanoid Profiling in Biological Fluids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. Accurate quantification of these transient and often low-abundance lipids in biological fluids is essential for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of Prostaglandin B2-d4 (PGB2-d4) as an internal standard for the robust and reliable quantification of a broad range of eicosanoids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like PGB2-d4 is critical for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1]

Data Presentation

The following tables summarize key data for the application of PGB2-d4 in eicosanoid profiling. Table 1 provides the mass spectrometric parameters for PGB2-d4 and a selection of eicosanoids that can be quantified using this internal standard. Table 2 presents typical concentration ranges of selected eicosanoids in human plasma and urine.

Table 1: Mass Spectrometric Parameters for Eicosanoid Analysis using PGB2-d4 as an Internal Standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PGB2-d4 (Internal Standard) | 337.2 | 179.1 |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |

| Prostaglandin D2 (PGD2) | 351.2 | 271.2 |

| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 |

| Thromboxane B2 (TXB2) | 369.2 | 169.1 |

| 6-keto-Prostaglandin F1α (6-keto-PGF1α) | 369.2 | 163.1 |

| Leukotriene B4 (LTB4) | 335.2 | 195.1 |

| 5-Hydroxyeicosatetraenoic acid (5-HETE) | 319.2 | 115.1 |

| 12-Hydroxyeicosatetraenoic acid (12-HETE) | 319.2 | 179.1 |

| 15-Hydroxyeicosatetraenoic acid (15-HETE) | 319.2 | 219.1 |

Note: The specific transitions and collision energies should be optimized for the instrument in use.

Table 2: Typical Concentration Ranges of Selected Eicosanoids in Human Biological Fluids.

| Eicosanoid | Biological Fluid | Concentration Range |

| Prostaglandin E2 (PGE2) | Plasma | 1 - 10 pg/mL |

| Prostaglandin F2α (PGF2α) | Plasma | 1 - 5 pg/mL |

| Thromboxane B2 (TXB2) | Plasma | 1 - 20 pg/mL |

| Leukotriene B4 (LTB4) | Plasma | < 10 pg/mL |

| Prostaglandin E2 Metabolite (PGEM) | Urine | 10 - 100 ng/g creatinine |

| 8-iso-Prostaglandin F2α | Urine | 0.5 - 2.0 ng/mg creatinine |

Concentrations can vary significantly based on physiological and pathological conditions.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are paramount to prevent the artificial generation of eicosanoids.

-

Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT).

-

Processing: Centrifuge the blood at 4°C to separate plasma. Immediately snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.

-

Urine Collection: Collect urine samples in sterile containers and immediately freeze them at -80°C.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of eicosanoids from 500 µL of plasma or urine.[1][2]

Materials:

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane (LC-MS grade)

-

Methyl formate (LC-MS grade)

-

Hydrochloric acid (0.1 M)

-

PGB2-d4 internal standard solution (e.g., 10 ng/mL in ethanol)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw Samples: Thaw frozen plasma or urine samples on ice.

-

Spike Internal Standard: To 500 µL of sample, add a known amount of PGB2-d4 internal standard solution (e.g., 40 ng).[1] Vortex briefly to mix.

-

Acidification: Acidify the sample to pH ~3 by adding 0.1 M hydrochloric acid. This step is crucial for the efficient retention of acidic eicosanoids on the C18 sorbent.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of water.

-

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 15% (v/v) methanol in water to remove polar interferences.

-

Wash the cartridge with 2 mL of hexane to remove non-polar lipid interferences.

-

-

Elution: Elute the eicosanoids from the cartridge with 2 mL of methyl formate into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table 1 for examples. Instrument parameters such as declustering potential (DP) and collision energy (CE) should be optimized for each analyte and the specific mass spectrometer used.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the endogenous eicosanoid to the peak area of the PGB2-d4 internal standard. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the target eicosanoids and a fixed concentration of PGB2-d4. The concentration of the eicosanoids in the biological samples is then determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

References

Application Notes and Protocols: Use of Prostaglandin B2-d4 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Prostaglandin B2-d4 (PGB2-d4) in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Given that PGB2-d4 is a deuterated analog of Prostaglandin B2 (PGB2), its primary application is as an internal standard for the accurate quantification of PGB2 in biological matrices.

Introduction

Prostaglandin B2 (PGB2) is a metabolite of Prostaglandin E2 (PGE2) and exhibits distinct biological activities, including the potential to modulate immune responses.[1] Specifically, PGB2 can act as a co-stimulatory signal for T-cell activation, leading to the production of Interleukin-2 (IL-2) and subsequent T-cell proliferation.[1] This suggests its potential role in inflammatory and immunological processes.

This compound is a stable, isotopically labeled version of PGB2, containing four deuterium atoms. This mass difference allows it to be distinguished from endogenous PGB2 by mass spectrometry, making it an ideal internal standard for quantitative analysis in pharmacokinetic and pharmacodynamic investigations.[2] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it accounts for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Pharmacokinetic Studies

The primary role of PGB2-d4 in pharmacokinetic studies is to enable the accurate measurement of PGB2 concentrations in various biological samples (e.g., plasma, urine, tissue homogenates) over time. This data is crucial for determining key pharmacokinetic parameters of PGB2, such as absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Quantification of PGB2 in Plasma using LC-MS/MS

This protocol outlines the procedure for determining the concentration of PGB2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PGB2-d4 as an internal standard.

Materials:

-

Plasma samples

-

Prostaglandin B2 (PGB2) standard

-

This compound (internal standard)

-